2-Azabicyclo[3.1.1]heptan-3-one: A Strategic Scaffold for Conformational Restriction
2-Azabicyclo[3.1.1]heptan-3-one: A Strategic Scaffold for Conformational Restriction
CAS Number: 17159-75-0 Formula: C₆H₉NO Molecular Weight: 111.14 g/mol IUPAC Name: 2-Azabicyclo[3.1.1]heptan-3-one
Executive Summary
2-Azabicyclo[3.1.1]heptan-3-one (CAS 17159-75-0) represents a distinct class of bridged bicyclic lactams, structurally homologous to the pinane skeleton but functionalized as a conformationally restricted γ-lactam. Unlike its more ubiquitous isomer, the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one), the [3.1.1] system offers a unique vector orientation for substituents, making it a critical scaffold in the design of peptidomimetics and high-affinity receptor ligands.
This technical guide dissects the structural utility, synthesis methodologies, and pharmaceutical applications of the 2-azabicyclo[3.1.1]heptan-3-one core. It is designed for medicinal chemists seeking to exploit "escape from flatland" strategies by incorporating rigid, sp³-rich architectures into drug candidates.
Structural Analysis & Stereochemistry
The 2-azabicyclo[3.1.1]heptan-3-one core is a fused system comprising a four-membered cyclobutane ring and a five-membered lactam ring. The nitrogen atom resides at the bridgehead-adjacent position (C2), while the carbonyl is at C3.
Conformational Rigidity
The [3.1.1] bridge imposes severe conformational constraints on the lactam ring. Unlike proline, which retains some envelope puckering flexibility, the 2-azabicyclo[3.1.1] system locks the N-Cα bond (corresponding to the
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Entropy Reduction: Minimizing the entropic penalty upon binding to a target protein.
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Vector Positioning: Directing substituents at the C1, C4, or C5 positions into specific regions of a binding pocket that are inaccessible to planar aromatic rings or flexible alkyl chains.
Distinction from Isomers
It is critical to distinguish CAS 17159-75-0 from its isomers to avoid synthetic missteps:
| Feature | 2-Azabicyclo[3.1.1]heptan-3-one | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 3-Azabicyclo[3.1.1]heptanes |
| Common Name | [3.1.1] Lactam | Vince Lactam | Pyridine Isostere |
| CAS | 17159-75-0 | 49805-30-3 | Various |
| Skeleton | Pinane-derived (bridged) | Norbornene-derived | Pinane-derived |
| Key Utility | Proline surrogate, Orexin agonists | Carbocyclic nucleosides | Pyridine bioisostere |
Synthesis Strategies
The synthesis of the [3.1.1] lactam core is chemically challenging due to the strain inherent in fusing a lactam to a cyclobutane ring. Two primary methodologies dominate the field: the classical Cyclobutanone Functionalization and the emerging Radical Annulation .
Method A: The Cyclobutanone Route (Scalable)
This method is preferred for large-scale preparation and analog generation. It relies on the "Strecker-type" functionalization of a cyclobutanone followed by intramolecular cyclization.
Mechanism:
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Condensation: A cyclobutanone reacts with a primary amine and a cyanide source (e.g., TMSCN or acetone cyanohydrin) to form an
-aminonitrile. -
Hydrolysis/Cyclization: The nitrile is hydrolyzed to an amide/acid, which then undergoes intramolecular condensation with a leaving group (often an ester or halide) on the cyclobutane side chain to close the lactam ring.
Method B: Radical Annulation (Modern)
A 2024 breakthrough utilizes Ti(III) catalysis to generate radicals from bicyclo[1.1.0]butanes (BCBs), which then undergo [3+3] annulation with vinyl azides.[1] This route is highly modular but requires specialized reagents.
Synthesis Workflow Diagram
The following diagram illustrates the scalable Cyclobutanone Route, which is the industry standard for accessing this core.
Caption: Scalable synthesis pathway from cyclobutanone precursors via Strecker reaction and intramolecular lactamization.
Pharmaceutical Applications
Proline Bioisostere
The 2-azabicyclo[3.1.1]heptan-3-one scaffold serves as a conformationally restricted proline mimetic . By replacing a proline residue in a bioactive peptide with this scaffold, researchers can:
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Lock the peptide backbone into a specific turn geometry (e.g.,
-turn). -
Protect the peptide bond from proteolytic cleavage due to steric bulk.
Orexin Receptor Agonists
Recent patent literature (WO2024128305A1) highlights the use of 2-azabicyclo[3.1.1]heptane derivatives as agonists for the Orexin 2 receptor . The rigid core positions the pharmacophores (hydrogen bond acceptors/donors) in a precise orientation required to activate the receptor, a critical mechanism for treating narcolepsy.
"Escape from Flatland"
In fragment-based drug discovery (FBDD), this scaffold offers high
Experimental Protocol: Synthesis of N-Benzyl Derivative
Note: The following is a generalized protocol for synthesizing a substituted derivative, which is often more stable and easier to handle than the unsubstituted parent.
Objective: Synthesis of 2-benzyl-2-azabicyclo[3.1.1]heptan-3-one.
Reagents:
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3-Oxocyclobutanecarboxylate (Starting Material)
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Benzylamine (1.0 equiv)
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Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
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Zinc Iodide (ZnI₂, catalytic)
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Methanol (Solvent)
Step-by-Step Methodology:
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Aminonitrile Formation:
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Dissolve 3-oxocyclobutanecarboxylate (10 mmol) in anhydrous Methanol (20 mL) under nitrogen.
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Add Benzylamine (10 mmol) and stir at 0°C for 15 minutes.
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Add TMSCN (12 mmol) dropwise followed by a catalytic amount of ZnI₂.
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Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC for the disappearance of the ketone.
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Cyclization:
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Concentrate the reaction mixture under reduced pressure to remove excess cyanide and solvent.
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Redissolve the residue in a mixture of Acetic Acid and concentrated HCl (1:1 v/v).
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Heat the solution to reflux (approx. 90-100°C) for 4 hours. This step hydrolyzes the nitrile and effects the intramolecular lactamization.
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Workup & Purification:
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Cool the reaction mixture to room temperature.
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Neutralize carefully with saturated NaHCO₃ solution (Caution: Gas evolution).
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target lactam as a white/off-white solid.
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Validation Parameters:
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¹H NMR (CDCl₃): Look for the diagnostic bridgehead protons (multiplets around 2.5–3.0 ppm) and the benzylic methylene signals (AB system or singlet around 4.5 ppm).
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MS (ESI): Confirm [M+H]⁺ peak corresponding to the molecular weight of the benzyl derivative.
Safety & Handling
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Hazard Classification: 2-Azabicyclo[3.1.1]heptan-3-one is classified as an Irritant (Skin/Eye/Respiratory) .
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Handling:
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Always handle in a fume hood to avoid inhalation of dust or vapors.
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Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can hydrolyze the lactam over extended periods.
References
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Synthesis via Cyclobutanones: De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett, 2011(12), 1748–1752. Link
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Modern Radical Annulation: Zhang, Y., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. Link
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Orexin Agonist Application: Patent WO2024128305A1. 2-Azabicyclo[3.1.1]heptane Compound. (2024). Link
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Structural Isosteres: Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39). Link
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Pinene Chemistry: Synthesis of Bicyclo[3.1.1]heptan-6-one from Pinene Derivatives. BenchChem Application Notes. Link
